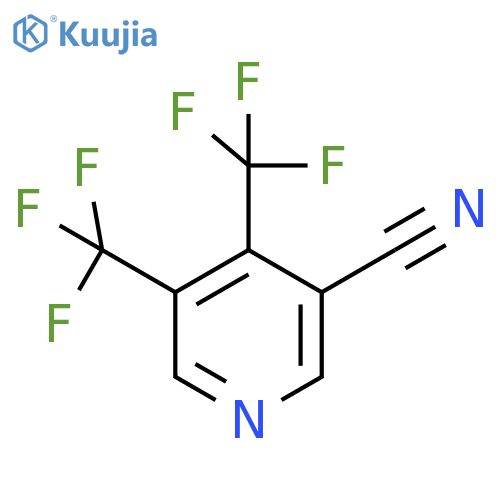Cas no 1803845-63-7 (3,4-Bis(trifluoromethyl)-5-cyanopyridine)

1803845-63-7 structure
商品名:3,4-Bis(trifluoromethyl)-5-cyanopyridine
CAS番号:1803845-63-7
MF:C8H2F6N2
メガワット:240.105302333832
CID:4908435
3,4-Bis(trifluoromethyl)-5-cyanopyridine 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-5-cyanopyridine
-
- インチ: 1S/C8H2F6N2/c9-7(10,11)5-3-16-2-4(1-15)6(5)8(12,13)14/h2-3H
- InChIKey: DIHVAOKIVFZGRJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CN=CC=1C(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
3,4-Bis(trifluoromethyl)-5-cyanopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002469-500mg |
3,4-Bis(trifluoromethyl)-5-cyanopyridine |
1803845-63-7 | 95% | 500mg |
$1,853.50 | 2022-04-02 | |
| Alichem | A029002469-1g |
3,4-Bis(trifluoromethyl)-5-cyanopyridine |
1803845-63-7 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
| Alichem | A029002469-250mg |
3,4-Bis(trifluoromethyl)-5-cyanopyridine |
1803845-63-7 | 95% | 250mg |
$989.80 | 2022-04-02 |
3,4-Bis(trifluoromethyl)-5-cyanopyridine 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
1803845-63-7 (3,4-Bis(trifluoromethyl)-5-cyanopyridine) 関連製品
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
